
(+/-)-Mevalonolactone-1-13C
Vue d'ensemble
Description
(±)-Mevalonolactone-1-13C: is a stable isotope-labeled compound, specifically enriched with carbon-13 at the first position of the mevalonolactone structure. Mevalonolactone itself is a crucial intermediate in the biosynthesis of cholesterol and other isoprenoids, making its labeled form valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Mevalonolactone-1-13C typically involves the use of isotopically enriched starting materials and specific reaction conditions to ensure the incorporation of carbon-13 at the desired position. One common method is the cyclization of DL-mevalonic acid-1-13C under acidic conditions to form the lactone ring.
Industrial Production Methods
Industrial production of (±)-Mevalonolactone-1-13C involves large-scale chemical synthesis, often using biotechnological methods to produce the isotopically labeled precursor compounds. These methods ensure high purity and yield, making the compound suitable for research and industrial applications.
Analyse Des Réactions Chimiques
(±)-Mevalonolactone-1-13C: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form mevalonolactone-1-13C-3-oxo using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can convert the lactone to the corresponding alcohol, mevalonic acid-1-13C , using reducing agents such as lithium aluminum hydride.
Substitution: : Substitution reactions can occur at the hydroxyl group, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Acid chlorides, alkyl halides, and various nucleophiles.
Major Products Formed
Oxidation: : Mevalonolactone-1-13C-3-oxo.
Reduction: : Mevalonic acid-1-13C.
Substitution: : Various esters and ethers of mevalonolactone-1-13C.
Applications De Recherche Scientifique
(±)-Mevalonolactone-1-13C: is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: : Used as a tracer in chemical synthesis and mechanistic studies.
Biology: : Employed in metabolic flux analysis to study cholesterol biosynthesis pathways.
Medicine: : Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: : Applied in the development of cholesterol-lowering drugs and other therapeutic agents.
Mécanisme D'action
The mechanism by which (±)-Mevalonolactone-1-13C exerts its effects involves its role as an intermediate in the mevalonate pathway. The labeled carbon-13 allows researchers to track the incorporation of the compound into downstream products, providing insights into the metabolic pathways and enzymatic reactions involved.
Comparaison Avec Des Composés Similaires
(±)-Mevalonolactone-1-13C: is often compared with other isotopically labeled mevalonolactones, such as Mevalonolactone-2-13C and Mevalonolactone-1,2-13C2 . These compounds differ in the position and number of carbon-13 atoms, which can affect their utility in different research applications. The uniqueness of (±)-Mevalonolactone-1-13C lies in its specific labeling at the first carbon, making it particularly useful for studies focusing on the initial steps of the mevalonate pathway.
List of Similar Compounds
Mevalonolactone-2-13C
Mevalonolactone-1,2-13C2
DL-Mevalonic acid-1-13C
DL-Mevalonic acid-2-13C
Propriétés
IUPAC Name |
4-hydroxy-4-methyl(213C)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCO[13C](=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746102 | |
| Record name | 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73834-54-5 | |
| Record name | 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


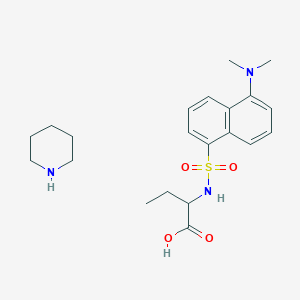

![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)
![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)

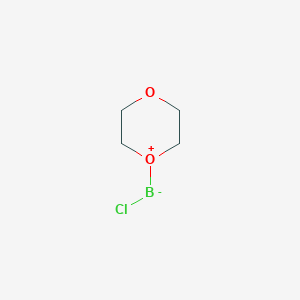
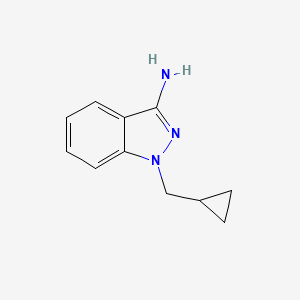

![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
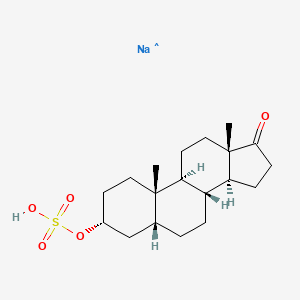


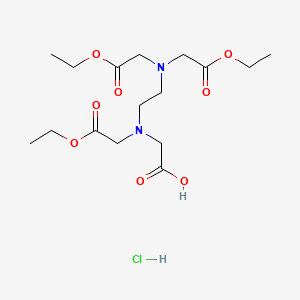
![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)
